molecular formula C21H28N6O2S B4494785 4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4494785
M. Wt: 428.6 g/mol
InChI Key: ZSAXFLVGFGPAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group, a piperazine ring, and a phenyl group with a methylsulfanyl substituent. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2S/c1-16-14-19(24-20(22-16)26-10-12-29-13-11-26)25-6-8-27(9-7-25)21(28)23-17-4-3-5-18(15-17)30-2/h3-5,14-15H,6-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAXFLVGFGPAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.